2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and an acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne or azide precursor.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or thiolate reacts with the triazole intermediate.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the triazole-sulfanyl intermediate with an appropriate acyl hydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetohydrazide moiety, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2), alkylating agents, and nucleophiles (amines, thiols) are employed under various conditions (solvent, temperature, catalyst).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives, modified acetohydrazides
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives
Scientific Research Applications
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide is not fully understood but is believed to involve multiple molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E,2E)-3-(2-hydroxyphenyl)prop-2-en-1-ylidene]acetohydrazide
- **2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E,2E)-3-(2-chlorophenyl)prop-2-en-1-ylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Biological Activity
The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide is a novel hydrazone derivative featuring a triazole ring. This compound has garnered attention due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical formula for this compound is C20H21N5O2S, with a molecular weight of approximately 395.49 g/mol. The structure includes a triazole moiety linked to a methoxyphenyl group via an enamine functional group, which is characteristic of many biologically active compounds.
Antioxidant Activity
Research indicates that compounds with triazole and thioether functionalities exhibit significant antioxidant properties. For instance, the related compound 2-(4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio-N’-(1-phenylethylidene)acetohydrazide demonstrated effective reducing power in antioxidant assays, with an IC50 value of 106.25 μM Fe²⁺ compared to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid .
Anticancer Activity
The triazole derivatives have been studied for their anticancer potential. Compounds similar to our target have shown promising results against various cancer cell lines. For example, certain 1,2,4-triazole derivatives have been reported to exhibit cytotoxicity against colon carcinoma (HCT116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM . The mechanism of action often involves the induction of apoptosis in cancer cells.
Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial properties. Studies have indicated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism typically involves disruption of microbial cell membrane integrity or interference with essential metabolic pathways .
Case Study 1: Synthesis and Evaluation
A study conducted by Šermukšnytė et al. synthesized a series of triazole-thiohydrazones and evaluated their biological activities. One compound showed significant antioxidant activity and was effective in scavenging free radicals in vitro .
Case Study 2: Structure-Activity Relationship
In another investigation focusing on structure-activity relationships (SAR), variations in substituents on the triazole ring were correlated with enhanced biological activity against specific cancer cell lines. Modifications at the phenyl ring were found to influence both potency and selectivity towards cancer cells .
Research Findings Summary
Properties
Molecular Formula |
C22H23N5O2S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C22H23N5O2S/c1-3-27-21(18-11-5-4-6-12-18)25-26-22(27)30-16-20(28)24-23-15-9-13-17-10-7-8-14-19(17)29-2/h4-15H,3,16H2,1-2H3,(H,24,28)/b13-9+,23-15+ |
InChI Key |
ZZQIGUQLTHWJPB-MEAVRSSMSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C=C/C2=CC=CC=C2OC)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC=CC2=CC=CC=C2OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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